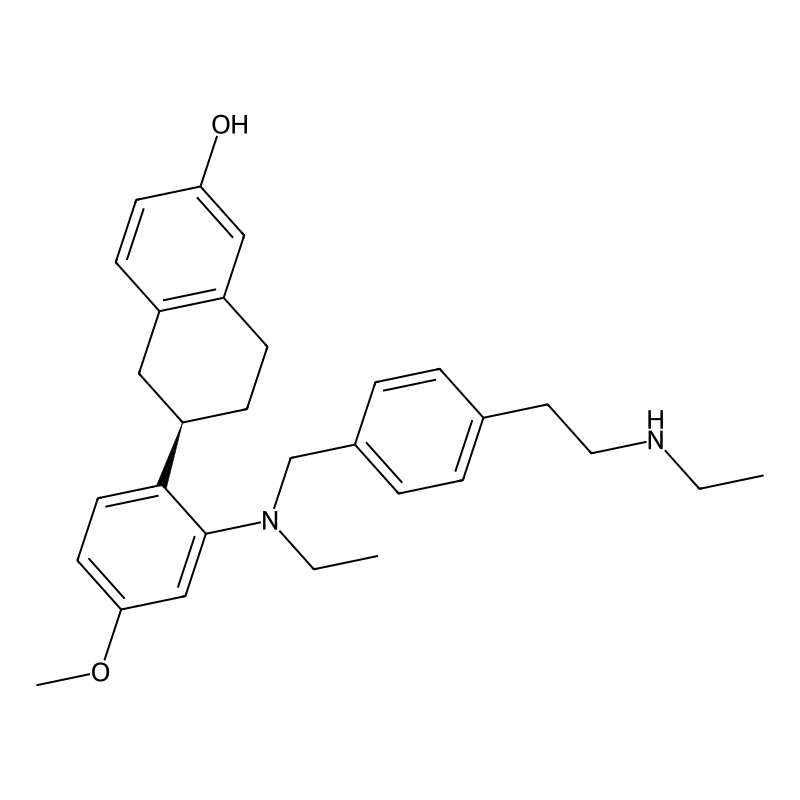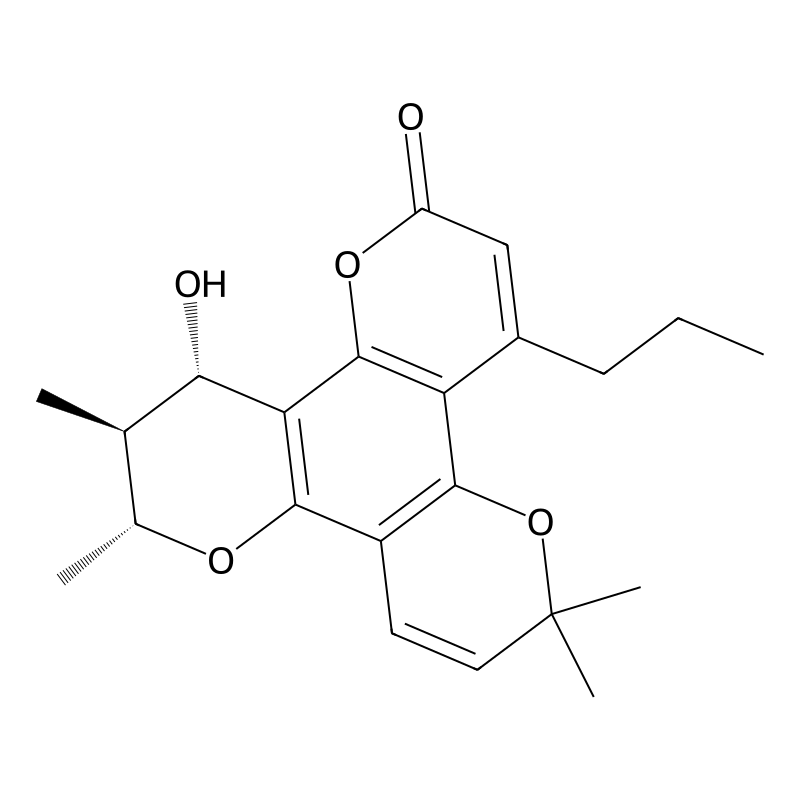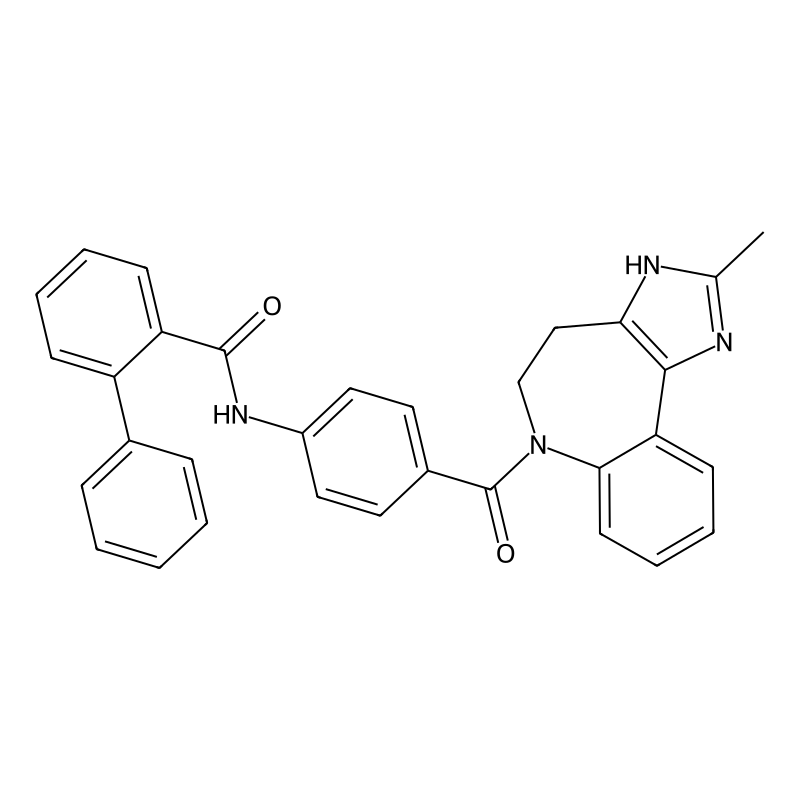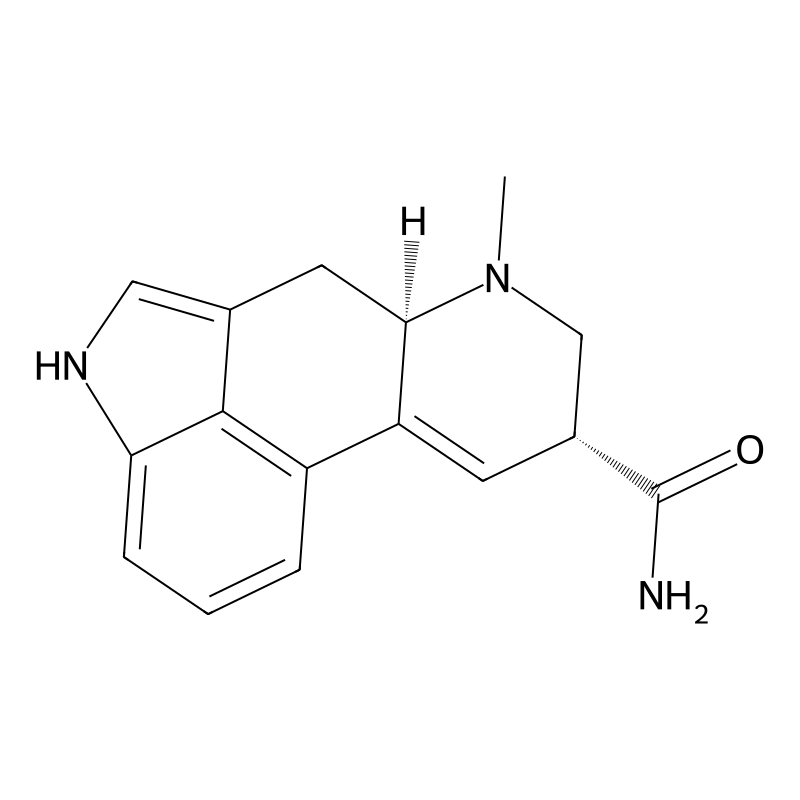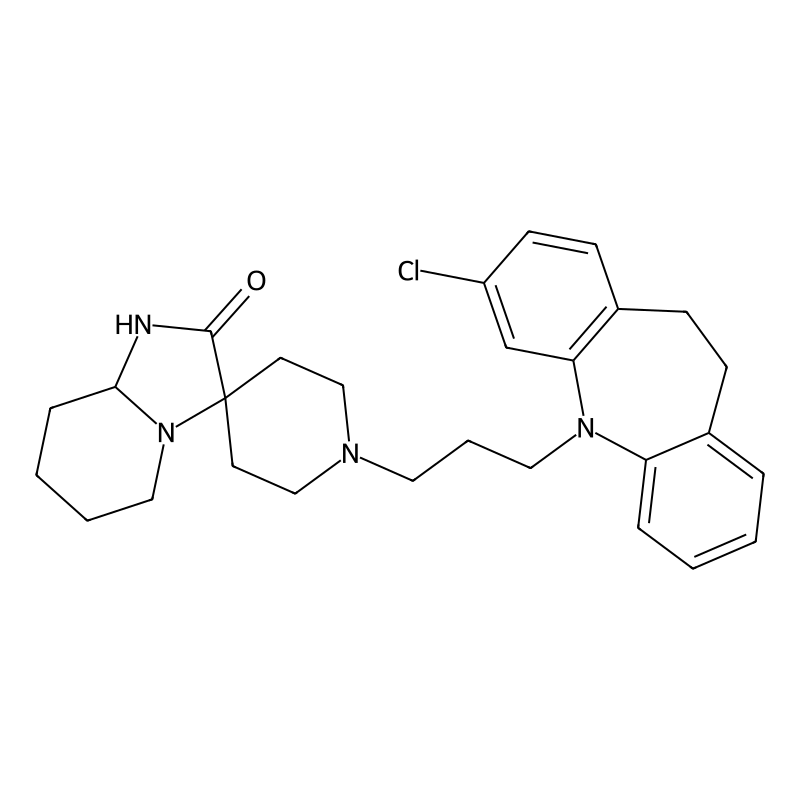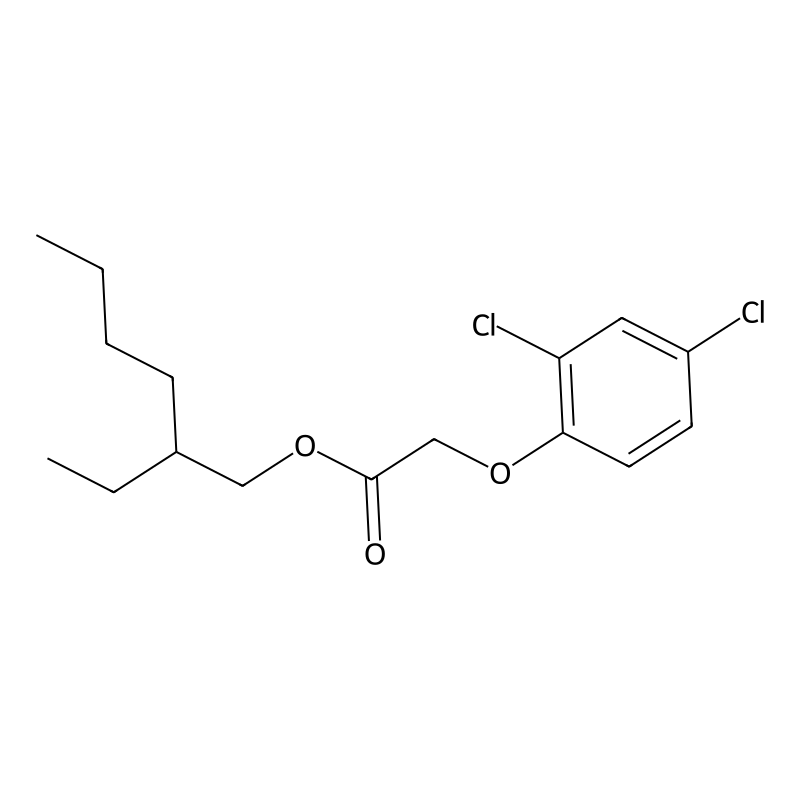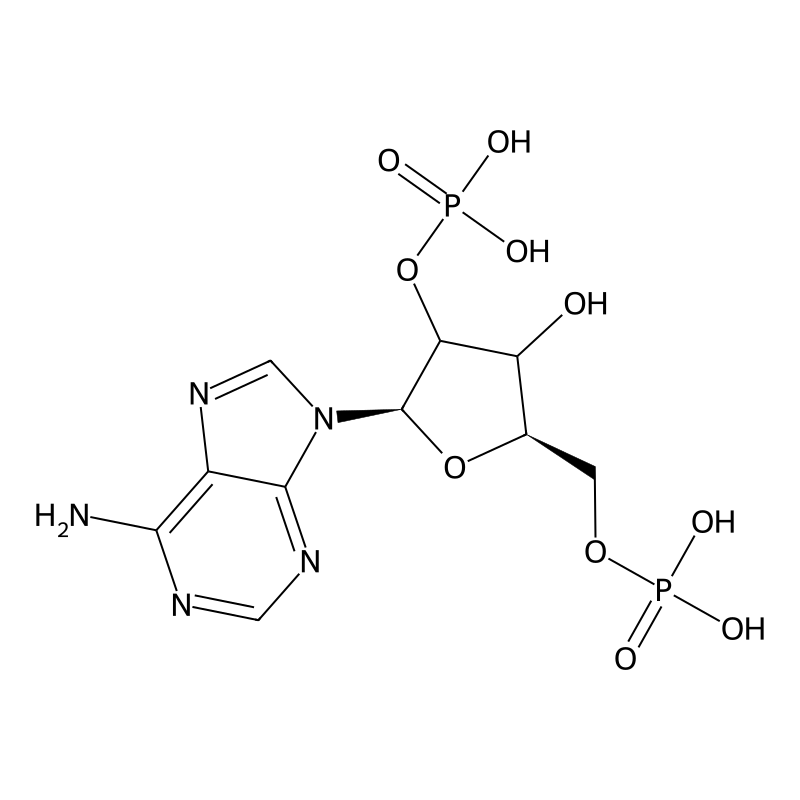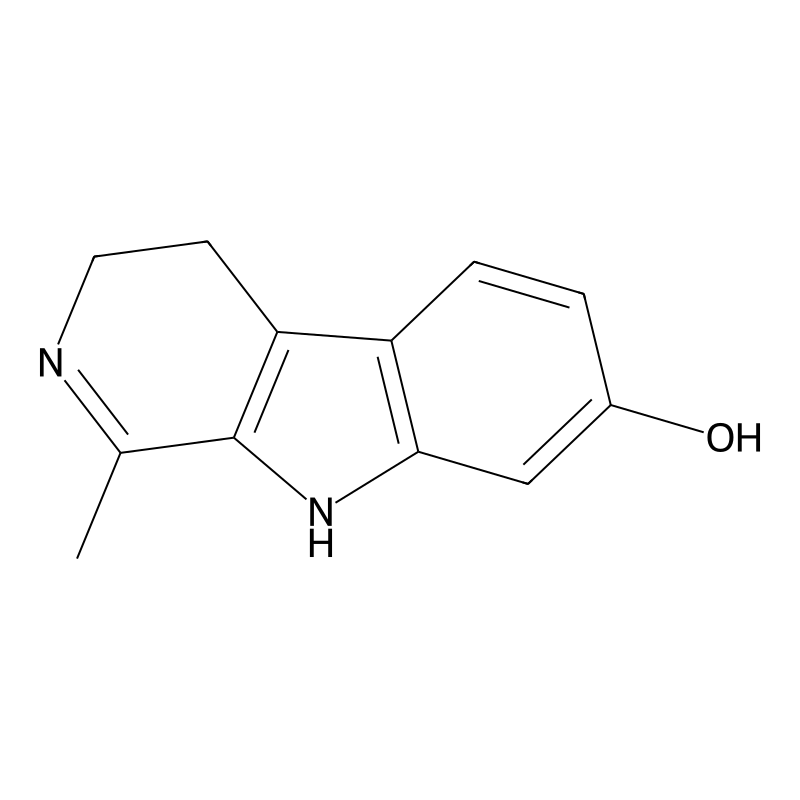Sodium arsenite
AsNaO2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
AsNaO2
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Freely sol in water; slightly sol in alcohol
Solubility in water: very good
Synonyms
Canonical SMILES
Isomeric SMILES
Cellular and Molecular Studies:
- Investigating cellular responses to toxic stress: Sodium arsenite is used in cell culture experiments to study how cells respond to various forms of stress, including oxidative stress and protein misfolding. This knowledge helps researchers understand the mechanisms underlying various diseases and develop potential therapeutic strategies [].
- Modeling arsenic-related diseases: Due to its similar toxicity profile to other arsenic compounds found in the environment, sodium arsenite can be used to model diseases associated with chronic arsenic exposure, such as cancer and cardiovascular diseases []. This allows researchers to investigate the mechanisms of these diseases and develop potential treatments.
Environmental Research:
- Understanding arsenic bioremediation: Researchers use sodium arsenite to study the effectiveness of different microorganisms and plants in removing arsenic from contaminated environments. This knowledge is crucial for developing strategies to clean up areas polluted with arsenic.
- Investigating arsenic mobility in soil and water: Sodium arsenite can be used in laboratory experiments to simulate the behavior of arsenic in soil and water systems. This helps researchers understand how arsenic moves through the environment and predict its potential impact on human health and ecosystems [].
Sodium arsenite is an inorganic compound represented by the formula NaAsO₂. It is often referred to as sodium meta-arsenite and consists of infinite chains of arsenite ions associated with sodium cations. This compound typically appears as a colorless or grayish-white solid and is known for its solubility in water, forming basic solutions . Sodium arsenite is recognized for its toxicity and potential carcinogenic effects, making it hazardous to human health .
textCHBr₃ + Na₃AsO₃ + NaOH → CH₂Br₂ + Na₃AsO₄ + NaBr
Additionally, sodium arsenite can slowly convert to arsenate in aqueous solutions when exposed to atmospheric oxygen .
Sodium arsenite exhibits significant biological activity, primarily due to its toxicity. It can induce oxidative stress and disrupt cellular functions by interacting with thiol groups in proteins. This disruption leads to the inactivation of essential enzymes such as pyruvate dehydrogenase . Moreover, sodium arsenite is known to induce the production of heat shock proteins and the formation of stress granules within cells, highlighting its role as a chemical stressor .
Sodium arsenite has several applications across different sectors:
- Pesticide: Historically used as an herbicide and insecticide in agriculture.
- Preservative: Employed in hide preservation processes.
- Reducing Agent: Utilized in organic synthesis for reducing various compounds.
- Antiseptic: Used in some medicinal applications due to its antimicrobial properties .
Despite its effectiveness in these applications, the use of sodium arsenite has declined due to its toxicity and environmental concerns.
Research has shown that sodium arsenite interacts with various biological molecules. It can form complexes with thiol-containing compounds, leading to alterations in protein function and increased oxidative stress within cells. Studies have demonstrated that sodium arsenite can reduce sulfenic acid back to its corresponding thiol form in proteins like human serum albumin . These interactions underscore the compound's potential impact on cellular health and function.
Several compounds share similarities with sodium arsenite due to their chemical structure or biological activity. Here are some comparable compounds:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Potassium Arsenite | KAsO₂ | Similar structure; used similarly as a pesticide. |
| Arsenic Trioxide | As₂O₃ | Precursor for sodium arsenite; highly toxic. |
| Sodium Arsenate | Na₃AsO₄ | Oxidized form of sodium arsenite; less toxic. |
| Calcium Arsenate | Ca(AsO₄)₂ | Used historically as an insecticide; less soluble. |
Uniqueness of Sodium Arsenite
Sodium arsenite's uniqueness lies in its specific trivalent state of arsenic, which contributes to its distinct biological effects compared to other arsenic compounds. Its ability to induce oxidative stress and interact with thiol groups makes it particularly relevant in studies related to cellular damage and carcinogenicity.
Physical Description
White or gray-white solid, soluble in water and absorbs CO2; [Hawley]
WHITE OR GREY HYGROSCOPIC POWDER.
Color/Form
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Taste
Density
1.87
1.87 g/cm³
Decomposition
DANGEROUS WHEN HEATED TO DECOMP ... IT EMITS TOXIC FUMES OF ARSENIC /SRP: INCLUDING ARSINE/. /ARSENIC CMPD/
Melting Point
UNII
GHS Hazard Statements
H300+H310 (33.33%): Fatal if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H300 (78.95%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (79.82%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (45.61%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (17.54%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (97.37%): May cause cancer [Danger Carcinogenicity];
H372 (17.54%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (99.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (81.58%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (17.54%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
MEDICATION (VET): TOPICAL ACARICIDE (TECHNICAL GRADE, 90-95% PURE)
MEDICATION (VET): COMPONENT OF CATTLE & SHEEP DIPS
MEDICATION (VET): EXTERNALLY, AS DIP (0.25%) AGAINST LICE & TICKS OF CATTLE, GOATS, & SHEEP. INTERNALLY, IN ORAL ELECTROLYTE MIXT, IN ANTHELMINTICS, & IN ALTERATIVE PREPN WHERE ITS READY WATER SOLUBILITY & RAPID SYSTEMIC ABSORPTION IS DESIRED.
Pharmacology
MeSH Pharmacological Classification
Mechanism of Action
Pictograms




Acute Toxic;Irritant;Health Hazard;Environmental Hazard
Other CAS
Absorption Distribution and Excretion
RATE OF ABSORPTION OF INORG ARSENICALS FROM DIGESTIVE TRACT DEPENDS UPON THEIR SOLUBILITY. SODIUM ARSENITE IS READILY SOL, RAPIDLY ABSORBED.
AT 20 HR AFTER IV INJECTION OF 4 MG (76)ARSENIC AS SODIUM ARSENITE TO ONE PATIENT WITH TERMINAL CANCER, HIGHEST LEVELS OF ARSENIC WERE FOUND IN LIVER & KIDNEYS & RELATIVELY SMALLER LEVELS IN VARIOUS OTHER TISSUES. EXCRETION OF (76)ARSENIC IN THE FIRST 24 HOURS AFTER AN IV INJECTION OF LABELLED SODIUM ARSENITE TO 2 PATIENTS WITH TERMINAL CANCER WAS 16.7% OF THE INJECTED DOSE; EXCRETION WAS MAINLY VIA THE URINE.
FOLLOWING IV ADMINISTRATION OF (76)ARSENIC AS SODIUM ARSENITE TO FIVE RATS AND FOUR RABBITS, THE URINARY EXCRETION OF (76)ARSENIC IN THE FIRST 48 HOURS WAS LESS THAN 10% OF THE DOSE IN RATS AND 30% IN RABBITS. FOLLOWING IP INJECTION IN MICE, 75% OF THE DOSE WAS EXCRETED WITHIN THE FIRST 24 HOURS. IN ALL SPECIES TESTED, LESS THAN 10% OF THE TOTAL ... WAS EXCRETED IN THE FECES. UNLIKE RABBITS, RATS RETAIN MOST OF THE INJECTED DOSE IN THE BLOOD FOR A PROLONGED PERIOD. TISSUE DISTRIBUTION STUDIES REVEALED HIGHEST LEVELS OF (76)ARSENIC IN THE BLOOD AND SPLEEN OF RATS, IN THE LIVER, KIDNEYS AND LUNGS OF RABBITS AND IN THE LIVER, KIDNEYS AND SPLEEN OF MICE.
For more Absorption, Distribution and Excretion (Complete) data for SODIUM ARSENITE (9 total), please visit the HSDB record page.
Metabolism Metabolites
The fungi Candida hemicola biotransforms sodium arsenite to trimethyl arsine.
Cows and dogs were fed sodium arsenite and sodium arsenate daily for five days. Urine was collected and analyzed for methylarsenate and inorganic arsenate. In the cow, the levels rose to 0.1 to 0.5 and 1.0 to 4.0 ppm, respectively. When cows were returned to normal diets, all values returned to control levels (0.02 to 0.10 ppm and 0.1 to 0.2 ppm). In dogs, arsenite feeding produced identical peak values 5.0 to 7.0 ppm for both methylarsenate and inorganic arsenate. Feeding of sodium arsenate to dogs produced a rise to 10 ppm methylarsenate and 5.0 ppm inorganic arsenate. Six days after withdrawal from the arsenic-containing diet, all values reached control levels ... .
Mice were administered im 1.3 mg As(III)/kg after exposure to a toxic concentration of sodium arsenite (250 mg As(III)/l) for 2, 6 and 8 days. Whereas mice not exposed to the treated drinking water excreted one-half the im administered As(III), those mice previously exposed to the treated water excreted 80% of the applied As(III) as As(V) in 2 days; more than 95%, after 4 days; and after 8 days only traces of As(III) were present ... .
Cultured BALB/3T3-Cl-A31-1-1 mouse embryo cells were used to study the cytotoxicity, neoplastic transformation, and metabolic reduction or oxidation of trivalent arsenic, in the form of sodium arsenite (arsenic(3+)), and pentavalent arsenic, in the form of sodium arsenate (arsenic(5+)). Uptake of arsenic(3+) and arsenic(5+) by the cells was highest during the first hour and was dose dependent; cells treated with equimolar concn of the agents demonstrated four fold greater uptake for arsenic(3+) than for arsenic(5+). Arsenic(3+) was more cytotoxic than arsenic(5+), although no differences were apparent between the two products with respect to total arsenic in the cells. The relative transformation activity for arsenic(3+) compared to arsenic(5+) was equal to about 4:1. Arsenic(5+) showed a high rate of intracellular metabolic reduction; arsenic(5+) exposure yielded more than 70 percent arsenic(3+) in cytosol, as compared to 100 percent for arsenic(3+) exposure. Ion exchange chromatography did not detect any methylated metabolites. In cell free medium incubations, up to 30 percent of arsenic(3+) was oxidized to arsenic(5+), as compared to only 4 percent oxidation in the presence of cells. Unchanged arsenic(5+) was recovered following its incubation in cell free medium, while the presence of cells resulted in the generation of up to 5 percent arsenic(3+), in a dose dependent manner. The reduction of arsenic(5+) to arsenic(3+) by the cells was inhibited up to 25 percent by depletion of glutathione with diethylmaleate. The authors conclude that arsenic(3+) is responsible for the cytotoxic and transforming action of inorganic arsenic.
Arsenic is absorbed mainly by inhalation or ingestion, as to a lesser extent, dermal exposure. It is then distributed throughout the body, where it is reduced into arsenite if necessary, then methylated into monomethylarsenic (MMA) and dimethylarsenic acid (DMA) by arsenite methyltransferase. Arsenic and its metabolites are primarily excreted in the urine. Arsenic is known to induce the metal-binding protein metallothionein, which decreases the toxic effects of arsenic and other metals by binding them and making them biologically inactive, as well as acting as an antioxidant. (L20)
Wikipedia
Sodium_arsenite
Use Classification
Hazard Classes and Categories -> Carcinogens, Teratogens
HERBICIDES
Methods of Manufacturing
Arsenic trioxide is dissolved in a solution of sodium carbonate or sodium hydroxide and boiled.
General Manufacturing Information
COMMERCIAL PRODUCT KNOWN AS SODIUM ARSENITE WAS AT ONE TIME THOUGHT TO BE SODIUM-META-ARSENITE, SODIUM ARSENITE BUT IS NOW CONSIDERED TO BE A SOLID SOLN OF THE REACTANTS RATHER THAN A DEFINITE CMPD.
DO NOT USE MILK FROM DIPPED ANIMALS FOR SEVERAL DAYS AFTER DIPPING OR WITHIN WK AFTER WORMING WITH IT. DO NOT SLAUGHTER ANIMALS WITHIN WK AFTER TREATMENT. WHEN USED AS HERBICIDE FOR AQUATIC PLANTS, POND WATER WILL KILL LIVESTOCK WHEN FISH ARE UNAFFECTED.
20 ppm and 24.6 ppm sodium arsenite applied to an unspecified soil type increased yield in potatoes.
ALKALI ARSENITES WERE USED EXTENSIVELY FOR DESTROYING POTATO STEMS. POTENTIAL RISKS TO BOTH HUMAN & ANIMAL POPULATION PROVED SO GREAT THAT THESE CMPD WERE WITHDRAWN FROM AGRICULTURAL USE ...
Analytic Laboratory Methods
Storage Conditions
Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/
Interactions
THE IP ADMIN OF THE SODIUM SALT OF 2,3-DIMERCAPTO-1-PROPANESULFONIC ACID OR MESO-DIMERCAPTOSUCCINIC ACID (DMSA) (0.80 MMOL/KG) IMMEDIATELY AFTER AND 90 MINUTES AFTER SODIUM ARSENITE INCREASED THE LD50 OF SODIUM ARSENITE 2-FOLD, RESPECTIVELY. D-PENICILLAMINE AND N-ACETYL-DL-PENICILLAMINE DID NOT AFFECT THE LD50 UNDER THE SAME CONDITIONS. A SERIES OF POLYMERCAPTO COMPOUNDS, SOME HAVING AS MANY AS 4 MERCAPTO GROUPS PER MOLECULE, ALSO DID NOT PROTECT AGAINST SODIUM ARSENITE. THERE IS EXTENSIVE EXPERIMENTAL AND CLINICAL INFORMATION ABOUT SODIUM SALT OF 2,3-DIMERCAPTO-1- PROPANESULFONIC ACID AND MESO-DIMERCAPOTOSUCCINIC ACID AVAILABLE IN THE SOVIET AND CHINESE LITERATURE WHERE THESE AGENTS ARE KNOWN AS UNITHIOL OR UNITHIOL AND SUCCIMER, RESPECTIVELY.
SODIUM ARSENITE (160 PPM ARSENIC) INCREASED THE INCIDENCE OF DIETHYLNITROSAMINE (30 MG/KG, IP) INITIATED KIDNEY TUMOR BY ACTING AS A PROMOTER CARCINOGEN. ARSENIC BY ITSELF DID NOT CAUSE ANY TUMORS.
meso-Dimercaptosuccinic acid, and N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt, and N-(2,3-dimercaptopropyl)-pthalamidic acid are water soluble analogs of 2,3-dimercapto-1-propanol. The relative effectiveness or therapeutic index of these dimercapto compounds in protecting mice from the lethal effects of an LD99 of sodium arsenite is meso-Dimercaptosuccinic acid greater than N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt greater than N-(2,3-dimercaptopropyl)-pthalamidic acid greater than 2,3-dimercapto-1-propanol, in the magnitude of 42:14:4:1, respectively. N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt, N-(2,3-dimercaptopropyl)-pthalamidic acid, or meso-Dimercaptosuccinic acid will mobilize tissue arsenic. 2,3-Dimercapto-1-propanol, however increases the arsenic content of the brain of rabbits injected with sodium arsenite. These results raise the question as to the appropriateness of 2,3-dimercapto-1-propanol as the treatment for systemic arsenic poisoning. Either meso-Dimercaptosuccinic acid or N-(2,3-dimercapto-1-propanesulfonic acid, sodium when given sc or po, will protect administered Lewisite. N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt and meso-Dimercaptosuccinic acid have promise as prophylactics for the prevention of the vesicant action action of Lewisite. The sodium arsenite inhibition of the pyruvate dehydrogenase (PDH) complex can be prevented and reversed in vitro or in vivo by N-(2,3-dimercapto-1-propanesulfonic, meso-Dimercaptosuccinic acid, N-(2,3-dimercaptopropul)-pthalamidic acid or 2,3-dimercapto-1-propanol. Of them all, N-(2,3-dimercapto-1-propanesulfonic acid, sodium salt is most potent and BAL appears to be the least potent.
For more Interactions (Complete) data for SODIUM ARSENITE (8 total), please visit the HSDB record page.
